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Compound of Interest

Compound Name: GSK789

Cat. No.: B15571221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GSK789, a potent and selective

inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family

of proteins, in various in vitro assays. GSK789 serves as a valuable chemical probe for

investigating the biological functions of BET proteins in oncology and immuno-inflammatory

diseases.

Mechanism of Action
GSK789 is a cell-permeable small molecule that selectively targets the BD1 of BET proteins,

including BRD2, BRD3, and BRD4.[1] By binding to the acetyl-lysine binding pocket of BD1,

GSK789 displaces BET proteins from chromatin, thereby inhibiting their function as epigenetic

readers. This leads to the dysregulation of target gene transcription, which can result in anti-

proliferative and anti-inflammatory effects.[2] GSK789 exhibits high selectivity for BD1 over the

second bromodomain (BD2), with a reported affinity approximately 1000 times greater for BD1.

[2]

Data Presentation
The following tables summarize the reported in vitro potency of GSK789 in various cell-based

assays.

Table 1: Antiproliferative Activity of GSK789
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Cell Line Description IC50 (nM) Assay Conditions

MV4-11

Human Biphenotypic

B Myelomonocytic

Leukemia

124.6
72 hours, CellTiter-

Glo® Assay[1]

THP-1
Human Acute

Monocytic Leukemia
158

72 hours, CellTiter-

Glo® Assay[1]

HL-60
Human Promyelocytic

Leukemia
390

72 hours, CellTiter-

Glo® Assay[1]

Table 2: Inhibition of Cytokine Release by GSK789

Cytokine IC50 (µM)

MCP-1 0.67

TNF-alpha 0.87

IL-6 3.55

Experimental Protocols
Antiproliferation Assay using CellTiter-Glo®
This protocol describes the determination of the antiproliferative activity of GSK789 on

leukemia cell lines.

Materials:

GSK789 (prepare a 10 mM stock solution in DMSO)

HL-60, MV4-11, or THP-1 cells

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

96-well opaque-walled plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well

in 90 µL of culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Compound Treatment:

Prepare a serial dilution of GSK789 in culture medium. A recommended starting

concentration is 1 µM, followed by 1:3 serial dilutions for a 9-point dose-response curve.

Add 10 µL of the diluted GSK789 or vehicle control (DMSO) to the respective wells.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

Cell Viability Measurement:

Equilibrate the plate to room temperature for 30 minutes.

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

Add 100 µL of the CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the percentage of viability against the logarithm of the GSK789 concentration and fit

the data to a four-parameter logistic curve to determine the IC50 value.

Cytokine Release Assay
This protocol outlines the procedure for assessing the effect of GSK789 on cytokine release

from peripheral blood mononuclear cells (PBMCs).

Materials:

GSK789 (prepare a 10 mM stock solution in DMSO)

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

Lipopolysaccharide (LPS)

96-well tissue culture plates

ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, MCP-1)

Procedure:

PBMC Isolation and Seeding:

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Resuspend the PBMCs in culture medium and seed them in a 96-well plate at a density of

2 x 10^5 cells per well in 180 µL of medium.

Compound Treatment:

Prepare serial dilutions of GSK789 in culture medium.
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Add 10 µL of diluted GSK789 or vehicle control to the wells and incubate for 1 hour at

37°C.

Stimulation:

Prepare a solution of LPS in culture medium. A final concentration of 100 ng/mL is

commonly used.

Add 10 µL of the LPS solution to the wells to stimulate cytokine release. For unstimulated

controls, add 10 µL of culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Supernatant Collection and Cytokine Measurement:

Centrifuge the plate at 300 x g for 5 minutes.

Carefully collect the supernatant from each well.

Measure the concentration of the desired cytokines in the supernatant using ELISA or a

multiplex immunoassay according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of inhibition of cytokine release for each GSK789 concentration

compared to the LPS-stimulated control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the GSK789 concentration.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This protocol provides a general framework for a TR-FRET assay to determine the binding

affinity of GSK789 to a BET bromodomain.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15571221?utm_src=pdf-body
https://www.benchchem.com/product/b15571221?utm_src=pdf-body
https://www.benchchem.com/product/b15571221?utm_src=pdf-body
https://www.benchchem.com/product/b15571221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK789 (prepare a 10 mM stock solution in DMSO)

Recombinant GST-tagged BET bromodomain (e.g., BRD4-BD1)

Biotinylated acetylated histone peptide ligand (e.g., H4K5acK8acK12acK16ac)

Terbium (Tb)-labeled anti-GST antibody (donor)

Dye-labeled streptavidin (acceptor)

TR-FRET assay buffer

384-well low-volume plates

Procedure:

Reagent Preparation:

Dilute all reagents in TR-FRET assay buffer to their optimal concentrations, as determined

by initial optimization experiments.

Assay Reaction:

In a 384-well plate, add the following in order:

GSK789 serial dilutions or vehicle control.

GST-tagged BET bromodomain.

Biotinylated histone peptide.

A pre-mixed solution of Tb-labeled anti-GST antibody and dye-labeled streptavidin.

The final reaction volume is typically 20 µL.

Incubation:

Incubate the plate at room temperature for 1-2 hours, protected from light.
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Signal Detection:

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and

emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Data Analysis:

Calculate the TR-FRET ratio (acceptor emission / donor emission).

Plot the TR-FRET ratio against the logarithm of the GSK789 concentration and fit the data

to a suitable binding model to determine the IC50 or Kd value.

BROMOscan® Assay
BROMOscan® is a proprietary competition binding assay platform from Eurofins DiscoverX. It

is recommended to use their service for comprehensive selectivity profiling. The general

principle is as follows:

Principle: The assay measures the ability of a test compound to compete with an immobilized

ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the

solid support is quantified using qPCR. A reduction in the amount of bound bromodomain in the

presence of the test compound indicates binding.

General Workflow:

A proprietary ligand is immobilized on a solid support.

The DNA-tagged BET bromodomain of interest is incubated with the immobilized ligand in

the presence of GSK789.

Unbound components are washed away.

The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

The results are reported as percent of control, and dissociation constants (Kd) can be

determined from dose-response curves.

Mandatory Visualization
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Caption: BET protein signaling pathway and inhibition by GSK789.
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Caption: General experimental workflow for in vitro characterization of GSK789.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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